

"Methyl 4-(4-fluorophenyl)nicotinate" potential research applications

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Compound of Interest

Compound Name: Methyl 4-(4-fluorophenyl)nicotinate

Cat. No.: B8811844

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Technical Whitepaper: Methyl 4-(4-fluorophenyl)nicotinate

A Privileged Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

Methyl 4-(4-fluorophenyl)nicotinate represents a high-value "privileged structure" in modern drug discovery. As a 4-arylpyridine derivative, it serves as a critical intermediate in the synthesis of bioactive molecules targeting kinase pathways (specifically p38 MAPK), TRP channels, and inflammatory mediators. The incorporation of the para-fluorine atom confers metabolic stability by blocking cytochrome P450-mediated oxidation, while the methyl ester moiety provides a versatile synthetic handle for library generation. This guide details the compound's physicochemical profile, synthetic pathways, and specific applications in pharmaceutical and agrochemical research.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule features a central pyridine ring substituted at the C3 position with a methyl ester and at the C4 position with a 4-fluorophenyl group. This biaryl arrangement adopts a twisted conformation due to steric repulsion between the C3-ester and the phenyl ring, a structural feature often exploited to induce selectivity in protein binding pockets.

Property	Data	Relevance
Appearance	Off-white to pale yellow solid	Standard purity indicator.
LogP (Predicted)	~2.8 - 3.1	Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).
H-Bond Acceptors	3 (N-pyridine, Ester carbonyl, Ester ether)	Critical for active site interaction.
Rotatable Bonds	3	Allows conformational adaptation in binding pockets.
Topological Polar Surface Area	~40 Å ²	Indicates good membrane permeability.
Metabolic Stability	High (due to p-F block)	The fluorine atom prevents metabolic hydroxylation at the most reactive phenyl position.

Synthetic Methodology

The most robust route to **Methyl 4-(4-fluorophenyl)nicotinate** is the Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and yield compared to Hantzsch pyridine synthesis.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

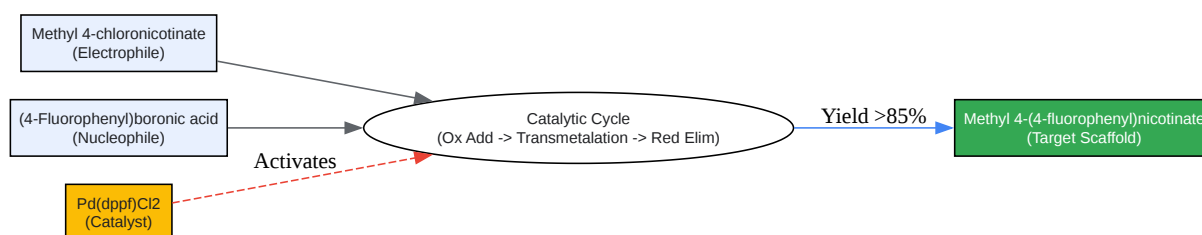
- Substrate: Methyl 4-chloronicotinate (1.0 eq)

- Boronic Acid: (4-Fluorophenyl)boronic acid (1.2 eq)
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
- Base: Cs₂CO₃ or K₂CO₃ (2.0 eq)
- Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

- Inertion: Charge a reaction vessel with Methyl 4-chloronicotinate, (4-fluorophenyl)boronic acid, and base. Purge with nitrogen for 15 minutes.
- Catalysis: Add the Palladium catalyst under a counter-flow of nitrogen.
- Solvation: Add degassed solvent mixture.
- Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
- Workup: Cool to room temperature. Filter through a Celite pad. Dilute with EtOAc and wash with brine.
- Purification: Concentrate organic layer and purify via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexane).

Visualizing the Synthesis Logic



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Figure 1: Logic flow of the Suzuki-Miyaura coupling strategy for regiospecific arylation.

Research Applications

A. Medicinal Chemistry: Kinase Inhibition

The 4-arylpyridine motif is a bioisostere of the 4-arylimidazole pharmacophore found in p38 MAP kinase inhibitors (e.g., SB-203580).

- Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.
- Application: Researchers use **Methyl 4-(4-fluorophenyl)nicotinate** as a precursor. The ester is hydrolyzed to the acid and coupled with amines to create a library of amides, optimizing the "solvent-exposed" region of the inhibitor.

B. Agrochemicals: SDH Inhibitors

Succinate Dehydrogenase (SDH) inhibitors often feature a nicotinamide core.^[3]

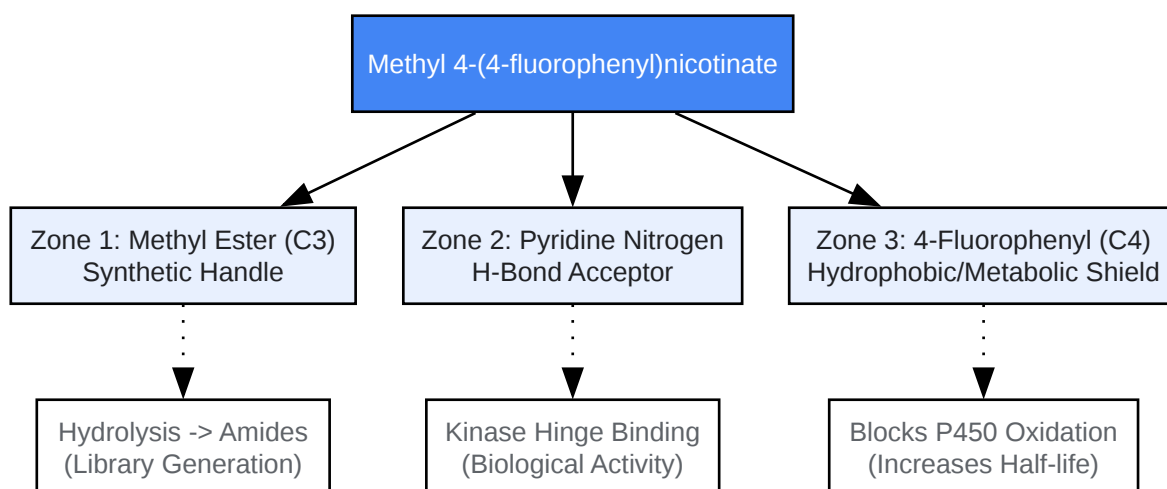
- Utility: The 4-(4-fluorophenyl) group provides the necessary lipophilicity and metabolic resistance required for fungicides acting on mitochondrial respiration (Complex II).
- Workflow: Convert the methyl ester to an amide or hydrazide to test for antifungal activity against pathogens like *Botrytis cinerea*.

C. Material Science: Liquid Crystals & MOFs

- Liquid Crystals: The rigid biaryl core and the polar ester group create a dipole moment suitable for mesogenic behavior. The fluorine atom lowers melting points and viscosity compared to non-fluorinated analogues.
- MOFs: Hydrolysis to the carboxylic acid yields a ligand capable of bridging metal centers (e.g., Zn^{2+} , Cu^{2+}) in Metal-Organic Frameworks, where the pyridine nitrogen and carboxylate oxygen allow for diverse coordination geometries.

Structure-Activity Relationship (SAR) Mapping

Understanding the functional zones of the molecule is crucial for derivative design.



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Figure 2: Functional zone analysis for medicinal chemistry optimization.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11378949, 5-(4-fluorophenyl)pyridine-3-carboxylic acid (Acid derivative reference). Retrieved from [[Link](#)]
- Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [4][5] Chemical & Pharmaceutical Bulletin. [4][5] Retrieved from [[Link](#)]

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Sources

- 1. 110307-23-8|Methyl 4-(4-fluorophenyl)nicotinate|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- [4. semanticscholar.org \[semanticscholar.org\]](https://www.semanticscholar.org)
- [5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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